2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide
Overview
Description
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide is a complex organic compound that features a benzothiazole moiety, a triazole ring, and a benzylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Synthesis of the Triazole Ring: This involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent.
Coupling Reactions: The benzothiazole and triazole intermediates are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzothiazole moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or benzothiazole derivatives.
Substitution: Functionalized benzylacetamide derivatives.
Scientific Research Applications
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticonvulsant and antimicrobial agent.
Biological Research: The compound is used to study the interactions with various biological targets, including enzymes and receptors involved in neurological and infectious diseases.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with voltage-gated sodium channels, GABA receptors, and bacterial cell wall synthesis enzymes.
Pathways Involved: It modulates the activity of these targets, leading to anticonvulsant effects by stabilizing neuronal membranes and antimicrobial effects by inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- **2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
- **2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(2-ethoxybenzylidene)acetohydrazide
Uniqueness
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide is unique due to its specific combination of benzothiazole, triazole, and benzylacetamide moieties, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry and biological research .
Properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS3/c1-2-12-27-19(14-30-22-24-17-10-6-7-11-18(17)31-22)25-26-21(27)29-15-20(28)23-13-16-8-4-3-5-9-16/h2-11H,1,12-15H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSFRTUQWUQAFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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